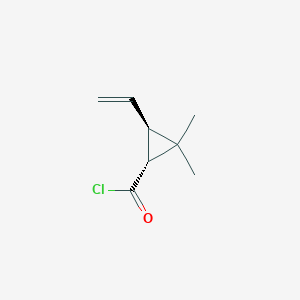
Dimethyl (pent-1-yn-1-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (pent-1-yn-1-yl)propanedioate is an organic compound with the molecular formula C11H16O4. It is a derivative of propanedioic acid (malonic acid) and contains a pent-1-yn-1-yl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (pent-1-yn-1-yl)propanedioate can be synthesized through various methods. One common approach involves the alkylation of dimethyl malonate with a suitable alkyne. The reaction typically requires a strong base, such as sodium hydride (NaH), to deprotonate the malonate, followed by the addition of the alkyne .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
Dimethyl (pent-1-yn-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted esters.
科学研究应用
Dimethyl (pent-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of dimethyl (pent-1-yn-1-yl)propanedioate depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile, participating in various organic reactions. The alkyne group can undergo addition reactions, while the ester groups can participate in nucleophilic substitution. Molecular targets and pathways involved are specific to the context of its use in synthesis or biological systems .
相似化合物的比较
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the alkyne group.
Dimethyl (pent-4-yn-1-yl)propanedioate: A similar compound with a different alkyne position.
Uniqueness
Dimethyl (pent-1-yn-1-yl)propanedioate is unique due to the presence of the pent-1-yn-1-yl group, which imparts distinct reactivity compared to other malonate derivatives. This unique structure allows for specific synthetic applications and reactivity patterns not observed in simpler analogs .
属性
CAS 编号 |
83587-17-1 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
dimethyl 2-pent-1-ynylpropanedioate |
InChI |
InChI=1S/C10H14O4/c1-4-5-6-7-8(9(11)13-2)10(12)14-3/h8H,4-5H2,1-3H3 |
InChI 键 |
DCFIDZGRQLSZSP-UHFFFAOYSA-N |
规范 SMILES |
CCCC#CC(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)





silane](/img/structure/B14417441.png)




![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
